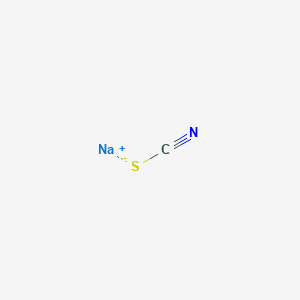

Sodium thiocyanate

Beschreibung

Overview of Thiocyanate (B1210189) Chemistry and its Pseudohalide Nature

The thiocyanate anion, [SCN]⁻, is a pseudohalide, a polyatomic anion that exhibits properties similar to those of halide ions (such as Cl⁻, Br⁻, and I⁻) ontosight.aiwikipedia.org. This similarity arises from its comparable charge and ionic radius, as well as its ability to form analogous compounds and undergo similar reactions to halides ontosight.aiwikipedia.org. The thiocyanate ion is linear and can coordinate to metal centers through either the nitrogen or sulfur atom, or bridge between them, displaying ambidentate character nih.gov. This versatility in bonding contributes to the diverse structures observed in metal thiocyanates nih.govresearchgate.net. The thiocyanate anion is the conjugate base of thiocyanic acid (HSCN) wikipedia.org.

Thiocyanate is produced naturally, occurring in mammals and plants, and is also formed anthropogenically industrialchemicals.gov.aunih.gov. In biological systems, it is involved in the detoxification of cyanide, catalyzed by enzymes like rhodanese, which converts cyanide and thiosulfate (B1220275) into thiocyanate and sulfite (B76179) wikipedia.orgnih.gov.

Historical Perspectives on Sodium Thiocyanate in Chemical Science

The study of thiocyanate has a long history, predating the isolation of some elemental halogens nih.govacs.org. The thiocyanate anion was first prepared and isolated by Porrett in 1809 nih.govacs.org. In his early work, Porrett synthesized "sulfuretted chyazate" salts, which are now known as thiocyanate salts, from thiocyanic acid and various elements, including sodium acs.org. Historically, thiocyanate was also referred to by other names such as rhodanide, prussous acid, red tinging acid, and sulfocyanide acs.org. The name "rhodanide" originates from the Greek word for rose, referring to the characteristic blood-red color formed when thiocyanate complexes with iron(III) ions wikipedia.orgnih.gov. This reaction has been commonly used in laboratories as a test for the presence of Fe³⁺ ions chemicalbook.comwikipedia.org. In the early 20th century, thiocyanate was investigated for medicinal uses, specifically as an antihypertensive agent, although its use for this purpose was later discontinued (B1498344) due to toxicity concerns wikipedia.orgindustrialchemicals.gov.au.

Current Research Trajectories and Significance of Sodium Thiocyanate

Sodium thiocyanate remains a valuable compound in contemporary academic research across various disciplines. Its significance stems from the versatile reactivity of the thiocyanate anion and its utility as a building block and reagent.

In synthetic chemistry, sodium thiocyanate is widely used to convert alkyl halides into corresponding alkylthiocyanates through nucleophilic substitution reactions chemicalbook.comfishersci.co.ukmekongchem.comwikipedia.org. This transformation is a key method for introducing the thiocyanate functional group into organic molecules wikipedia.org. The protonation of sodium thiocyanate can generate isothiocyanic acid (HSCN), which is used in situ for reactions such as the addition to amines to form thiourea (B124793) derivatives chemicalbook.commekongchem.com. Research also explores the use of sodium thiocyanate in conjunction with oxidants for the thiocyanation of aromatic compounds jst.go.jp.

In inorganic chemistry and materials science, sodium thiocyanate is studied for its crystal structure and its role in the synthesis and characterization of metal thiocyanates nih.govresearchgate.netiucr.org. Sodium thiocyanate crystallizes in an orthorhombic cell, where each sodium ion is surrounded by three sulfur and three nitrogen atoms from the thiocyanate anions in a fac arrangement chemicalbook.comwikipedia.orgiucr.orgmaterialsproject.org. Research continues into the structures, properties, and syntheses of various metal thiocyanates, highlighting their diverse structural types and potential for future materials development nih.govresearchgate.net. Studies also investigate the behavior of sodium thiocyanate in solution, including ion clustering in concentrated aqueous solutions researchgate.net.

Sodium thiocyanate also finds application in analytical chemistry as a reagent, particularly in the colorimetric detection of iron(III) ions due to the formation of intensely colored complexes chemicalbook.comnih.govwikipedia.org. The formation of blue complexes with Co²⁺ is also utilized wikipedia.org.

Furthermore, sodium thiocyanate is being explored in biological and medical research contexts, although specific therapeutic applications are outside the scope of this article. Research investigates the role of thiocyanate in biological systems, such as its interaction with peroxidases mdpi.com. Studies have also explored the effects of sodium thiocyanate treatment in animal models, for instance, its impact on atherosclerotic plaque formation and endothelial regeneration in mice nih.gov.

The diverse applications and ongoing research highlight the continued significance of sodium thiocyanate as a fundamental chemical compound with a wide range of uses in academic investigations.

Here are some data points related to Sodium Thiocyanate:

| Property | Value | Source |

| Molecular Weight | 81.07 g/mol | fishersci.co.ukmekongchem.com |

| Appearance | Colorless deliquescent crystals/white solid | nih.govchemicalbook.combisley.bizmekongchem.comchemicalbook.comwikipedia.org |

| Melting Point | 287 °C | chemicalbook.comwikipedia.org |

| Density | 1.735 g/cm³ | chemicalbook.commekongchem.comchemicalbook.comwikipedia.orgliaoyuanchem.com |

| Solubility in Water | 139 g/100 mL (21 °C) | wikipedia.org |

| Crystal Structure | Orthorhombic | chemicalbook.commekongchem.comwikipedia.orgiucr.orgmaterialsproject.org |

| PubChem CID | 516871 | nih.govfishersci.co.ukmekongchem.comamericanelements.com |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

540-72-7 |

|---|---|

Molekularformel |

CHNNaS |

Molekulargewicht |

82.08 g/mol |

IUPAC-Name |

sodium;thiocyanate |

InChI |

InChI=1S/CHNS.Na/c2-1-3;/h3H; |

InChI-Schlüssel |

UCPNVURWWCDTEA-UHFFFAOYSA-N |

SMILES |

C(#N)[S-].[Na+] |

Isomerische SMILES |

C(#N)[S-].[Na+] |

Kanonische SMILES |

C(#N)S.[Na] |

Dichte |

greater than 1 at 68 °F (USCG, 1999) 1.7 g/cm³ |

melting_point |

572 °F (USCG, 1999) ~300 °C |

Andere CAS-Nummern |

540-72-7 |

Physikalische Beschreibung |

Sodium thiocyanate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Sodium thiocyanate solution (56% or less) is an odorless clear to pale yellow liquid. (USCG, 1999) Pellets or Large Crystals; Other Solid; Liquid; Dry Powder Colorless or white deliquescent solid; [Merck Index] Colorless odorless solid; [Aldrich MSDS] COLOURLESS HYGROSCOPIC CRYSTALS OR WHITE POWDER. |

Piktogramme |

Corrosive; Irritant |

Löslichkeit |

Solubility in water, g/100ml at 21 °C: 139 |

Synonyme |

NaSCN sodium thiocyanate sodium thiocyanate dihydrate sodium thiocyanate tetrahydrate |

Dampfdruck |

0.00000004 [mmHg] |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies for Sodium Thiocyanate and Derived Compounds

Established Synthesis Routes for Sodium Thiocyanate (B1210189)

The production of sodium thiocyanate can be achieved through several methods, ranging from large-scale industrial processes to techniques suitable for laboratory preparation.

Industrial Production Processes

Industrial synthesis of sodium thiocyanate primarily involves cost-effective and efficient routes to meet high demand. One of the main industrial processes is the reaction between sodium cyanide (NaCN) and elemental sulfur (S). chemicalbook.comchemicalbook.comontosight.ailookchem.comunilongmaterial.comchemdad.comvulcanchem.comnewestbio.com This reaction can be represented by the chemical equation:

8 NaCN + S₈ → 8 NaSCN wikipedia.orgmekongchem.comchemicalbook.com

This method is widely used for the large-scale production of thiocyanate salts. Another industrial route involves the metathesis reaction between ammonium (B1175870) thiocyanate (NH₄SCN) and sodium hydroxide (B78521) (NaOH). chemicalbook.comlookchem.comchemdad.comvulcanchem.com Additionally, sodium thiocyanate can be obtained as a purification product from the waste liquid generated in coke oven gas processes. chemicalbook.comlookchem.comunilongmaterial.comvulcanchem.com

Laboratory-Scale Preparation Techniques

For laboratory-scale synthesis, a common method for preparing sodium thiocyanate involves boiling an aqueous solution of sodium cyanide with sulfur. chemicalbook.com This reaction is represented by the equation:

NaCN + S → NaSCN chemicalbook.com

While the synthesis using high-purity hydrogen cyanide (HCN) as a raw material is possible, it is generally considered costly and involves stringent conditions. chemicalbook.comlookchem.com

Synthesis of Organic Thiocyanate Derivatives Utilizing Sodium Thiocyanate

Sodium thiocyanate is a key reagent for introducing the thiocyanate functional group into organic molecules, leading to the formation of various organic thiocyanate derivatives.

Alkyl Thiocyanate Formation

Alkyl thiocyanates (R-SCN) are commonly synthesized by the reaction of alkyl halides (R-X, where X is a halogen) with metal thiocyanates, such as sodium thiocyanate or potassium thiocyanate, in various solvents. wikipedia.orgmekongchem.comwikipedia.orgfishersci.co.ukresearchgate.net This reaction is a nucleophilic substitution where the thiocyanate anion acts as the nucleophile. fishersci.co.uk

A representative example is the preparation of isopropyl thiocyanate by treating isopropyl bromide with sodium thiocyanate in a hot ethanolic solution. wikipedia.orgmekongchem.comwikipedia.orgfishersci.co.uk

A potential complication in this method is the competing formation of alkyl isothiocyanates (R-NCS), particularly with "SN1-type" substrates like benzyl (B1604629) halides. wikipedia.org

Recent research has explored alternative methods for alkyl thiocyanate synthesis, including the conversion of alcohols using a combination of triphenylphosphine, trichloroisocyanuric acid, and sodium thiocyanate. tandfonline.com

Aromatic and Heteroaromatic Thiocyanation

The introduction of the thiocyanate group onto aromatic and heteroaromatic rings can be achieved through various methods, often utilizing sodium thiocyanate as the source of the thiocyanate group. Direct thiocyanation of aromatic C-H bonds is an attractive approach. jchemlett.com

While ammonium thiocyanate is frequently used for this purpose, sodium thiocyanate has also been employed in the nucleophilic thiocyanation of activated aromatic compounds under ambient conditions. jchemlett.comresearchgate.net

Electrophilic thiocyanation of aromatic and heteroaromatic compounds, including indoles, pyrroles, and anilines, can be carried out using thiocyanating agents and oxidants in the presence of acidic catalysts. researchgate.netsci-hub.se Sodium thiocyanate, along with other thiocyanate salts like potassium thiocyanate and ammonium thiocyanate, can serve as the thiocyanating agent in such reactions. researchgate.netsci-hub.se

Research highlights the development of metal-free conditions for the direct thiocyanation of (hetero)aromatic C-H bonds using various thiocyanating reagents, including NaSCN. jchemlett.com

α-Thiocyanation of Carbonyl Compounds

The α-thiocyanation of carbonyl compounds involves the introduction of a thiocyanate group at the alpha-carbon position relative to the carbonyl group. This is an important transformation in synthetic organic chemistry, yielding compounds that are valuable precursors for various biologically important heterocyclic compounds. researchgate.net

Ammonium thiocyanate is a key reagent for the production of α-thiocyanato ketones. researchgate.net However, methods utilizing other thiocyanate sources, potentially including sodium thiocyanate, have been explored in the context of developing efficient thiocyanation reactions. researchgate.net

Recent studies have reported methods for the direct α-thiocyanation of carbonyl and beta-dicarbonyl compounds using ammonium thiocyanate as the thiocyanating agent and an oxidant. researchgate.net While the direct use of sodium thiocyanate in this specific transformation is less commonly highlighted in the immediate search results compared to ammonium thiocyanate, the broader context of thiocyanation methodologies suggests its potential utility, possibly under specific reaction conditions or as a source for in situ generation of a reactive thiocyanating species. For instance, α-thiocyanate ketones have been used in subsequent reactions, such as the formation of tetrazole compounds by reaction with sodium azide. acs.org

Trifluoromethyl Thiocyanation of Alkenes

Trifluoromethyl thiocyanation of alkenes is a method for introducing both a trifluoromethyl (CF₃) group and a thiocyanate (SCN) group across a carbon-carbon double bond. Sodium thiocyanate can serve as a source of the thiocyanate anion in these reactions.

One approach involves the difunctionalization of alkenes using PhICF₃Cl as a CF₃ source and NaSCN as the SCN source. This method has been reported to proceed in water under ambient conditions, demonstrating good tolerance for various functional groups and yielding trifluoromethylated thiocyanates in moderate to good yields (39–91%). mdpi.com

Another visible-light-promoted trifluoromethyl thiocyanation of alkenes has been developed using Umemoto reagent II as the CF₃ source and ammonium thiocyanate (NH₄SCN) as the thiocyanating agent. This reaction, conducted under blue LED irradiation in acetonitrile (B52724) at room temperature, yielded thiocyanated products in 42–93% yields. mdpi.comresearchgate.net While this specific example utilizes NH₄SCN, it illustrates the general strategy of using a thiocyanate salt in conjunction with a trifluoromethyl source for alkene functionalization. The protocol has been applied to various alkenes, including styrenes, unactivated alkenes, acrylates, and complex organic molecules. mdpi.comresearchgate.net

Research has also explored metal-free methods for the thiocyanooxygenation of functionalized alkenes using easily available thiocyanate salts under mild conditions, providing access to SCN-containing dihydrofurans and lactones. researchgate.net These transformations can involve the generation of an SCN radical from a thiocyanate anion in the presence of an oxidant or a photoredox catalyst, followed by addition to an alkene. researchgate.net

Green Chemistry Approaches in Thiocyanate Synthesis

Green chemistry approaches in thiocyanate synthesis focus on developing environmentally benign and sustainable methods. Sodium thiocyanate can be involved in or produced through such approaches.

One green method for the synthesis of alkyl thiocyanates utilizes polyethylene (B3416737) glycol (PEG)-water as a benign reaction medium. This approach allows for the synthesis of alkyl thiocyanates in high purity under conventional heating or microwave irradiation conditions, often without the need for organic solvents. tandfonline.com In a typical procedure, an alkyl bromide is reacted with sodium thiocyanate in a minimal volume of water containing a catalytic amount of PEG. tandfonline.com This method offers advantages such as simple work-up and the potential for recycling the PEG-water medium. tandfonline.com

Electrophilic thiocyanation reactions have also been explored under eco-friendly conditions. For instance, the thiocyanation of anilines and hydrazines has been achieved using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) in ethanol. mdpi.com The reaction involves the in situ generation of N-thiocyanatosuccinimide (NTS), which acts as the electrophilic thiocyanate precursor. mdpi.comnih.gov While this example uses KSCN, it demonstrates the principle of using readily available reagents in a greener solvent for thiocyanate introduction.

Visible-light-induced methods using inexpensive thiocyanate sources and oxygen as an oxidant represent another green approach to thiocyanation. nih.govacs.org These photocatalyst-free or metal-free protocols can achieve regioselective thiocyanation of various substrates, including terminal alkynes, indoles, pyrrole, anilines, and phenols, under mild conditions. acs.org

Research also highlights the use of thiocyanate salts, including sodium thiocyanate, as environmentally benign sources for the cyanation of organic compounds via photoredox catalysis. researchgate.net

Synthesis of Inorganic Metal Thiocyanates and Coordination Complexes

Sodium thiocyanate is a common starting material for the synthesis of various inorganic metal thiocyanates and coordination complexes due to its solubility and the coordinating ability of the thiocyanate anion (SCN⁻). wikipedia.orgstandardchemicals.com.auacs.orgnih.gov The thiocyanate anion is an ambidentate ligand, capable of coordinating to metal centers through either the nitrogen or the sulfur atom, or bridging between multiple metal centers. nih.govresearchgate.net

Binary metal thiocyanates can be synthesized through reactions involving sodium thiocyanate and metal salts. For example, Ba(NCS)₂, Ca(NCS)₂, and Pb(NCS)₂ can be formed by reacting NaNCS with MCl₂ in sealed glass ampules or through dehydration of their hydrates. acs.orgnih.gov Tin(II) thiocyanate (Sn(NCS)₂) crystallizes from an aqueous solution of Sn(SO₄) and Na(NCS). acs.org Zn(NCS)₂ and Cd(NCS)₂ can be prepared by salt metathesis between the metal sulfate (B86663) and Ba(NCS)₂ in water. acs.org

Sodium thiocyanate itself adopts a rocksalt-like structure in which both the nitrogen and sulfur ends of the thiocyanate anion are bonded to three sodium ions, and each sodium ion is coordinated by three nitrogen and three sulfur atoms. acs.orgnih.gov

Sodium thiocyanate is also widely used in the synthesis of metal coordination complexes where the thiocyanate anion acts as a ligand. These complexes exhibit diverse structures and properties depending on the metal center and co-ligands. researchgate.netresearchgate.netsfu.ca For instance, transition metal thiocyanate complexes involving ligands like picolylcyanoacetamides have been synthesized by reacting the corresponding metal salts and ligands with sodium thiocyanate under ambient conditions. researchgate.net These reactions can yield discrete tetrahedral or octahedral complexes, as well as one-dimensional thiocyanate-bridged coordination polymers. researchgate.net

The coordination mode of the thiocyanate ligand can vary, leading to different structural motifs in the resulting complexes. researchgate.net Studies on metal-thiocyanate coordination polymers explore the synthesis and reactivity of thiocyanate-based building blocks, where sodium thiocyanate can be used to prepare metal isothiocyanate salts. sfu.ca

Data Table: Selected Thiocyanation Reactions

| Reaction Type | Thiocyanating Agent | Other Reagents/Conditions | Substrates | Products | Yield (%) | Citation |

| Trifluoromethyl Thiocyanation of Alkenes | NaSCN | PhICF₃Cl, Water, Ambient Conditions | Alkenes | Trifluoromethylated Thiocyanates | 39–91 | mdpi.com |

| Trifluoromethyl Thiocyanation of Alkenes | NH₄SCN | Umemoto reagent II, Blue LED (450 nm), Acetonitrile, RT | Styrenes, Unactivated Alkenes, Acrylates, etc. | Trifluoromethylated Thiocyanates | 42–93 | mdpi.comresearchgate.net |

| Synthesis of Alkyl Thiocyanates | NaSCN | Alkyl Bromide, PEG-Water, Conventional Heating or Microwave | Alkyl Bromides | Alkyl Thiocyanates | High | tandfonline.com |

| Electrophilic Thiocyanation of Anilines/Hydrazines | KSCN | NBS, Ethanol | Anilines, Hydrazines | Thiocyanated Anilines/Hydrazines | Good/Excellent | mdpi.com |

| Oxidative Thiocyanation | NH₄SCN | Visible Light, O₂ | Terminal Alkynes, Indoles, Pyrrole, Anilines, Phenols | Thiocyanated Products | Not specified | acs.org |

| 1,2-Dithiocyanation of Alkynes/Alkenes | KSCN | Sodium Persulfate | Alkynes, Styrene Derivatives | 1,2-Dithiocyanated Alkenes, Vicinal Dithiocyanate Derivatives | High | acs.org |

Iii. Advanced Structural Characterization of Sodium Thiocyanate Systems

Crystalline State Structure Analysis

The crystalline structure of sodium thiocyanate (B1210189) provides fundamental insights into the arrangement and bonding of its constituent ions in the solid state.

Single-Crystal X-ray Diffraction Studies of Sodium Thiocyanate and its Complexes

Single-crystal X-ray diffraction is a primary technique for determining the precise atomic arrangement within sodium thiocyanate crystals. Sodium thiocyanate crystallizes in an orthorhombic cell. In this structure, each sodium cation (Na⁺) is surrounded by three sulfur and three nitrogen atoms from the thiocyanate anions, forming distorted corner and edge-sharing NaS₃N₃ octahedra. materialsproject.org The thiocyanate anion itself is bonded to one nitrogen and one sulfur atom in a distorted linear geometry. materialsproject.org

Studies involving sodium thiocyanate complexes with various ligands, such as crown ethers and other organic molecules, have also been conducted using single-crystal X-ray diffraction. For instance, the crystal structure of a complex of 1,4,7,10,13-pentaoxa wikipedia.orgferrocenophane with sodium thiocyanate revealed that the sodium cation forms a contact ion pair with the nitrogen atom of the thiocyanate counter anion. oup.com Another study on a macrocyclic thiocyanatotetraamine zinc(II) complex prepared from the reaction with sodium thiocyanate utilized X-ray crystallography to characterize the resulting five-coordinate, square-pyramidal geometry with an axial thiocyanate. researchgate.net Single-crystal X-ray diffractometry has also been employed to reveal the formation of coordinative B–N bonds between the SCN anion and B(C₆F₅)₃ moieties in adduct-type organic ionic crystals synthesized using a thiocyanate-based ionic liquid and B(C₆F₅)₃. mdpi.com

Key crystallographic data for NaSCN:

| Property | Value | Space Group | Ref. |

|---|---|---|---|

| Crystal System | Orthorhombic | Pnma | materialsproject.org |

| a (Å) | 13.45 | aip.org | |

| b (Å) | 4.10 | aip.org | |

| c (Å) | 5.66 | aip.org | |

| Z | 8 | oup.com |

Polymorphism and Phase Transitions in Sodium Thiocyanate Solids

Polymorphism, the ability of a solid material to exist in more than one crystal structure, and phase transitions, the transformation between these structures under varying conditions like temperature and pressure, are important aspects of solid-state characterization. The phase diagram of sodium thiocyanate has been studied under pressure using differential thermal analysis. Unlike some other alkali thiocyanates like KSCN, RbSCN, and CsSCN which exhibit order-disorder phase transitions involving the orientation of the thiocyanate anion, NaSCN has been reported to show no polymorphism in the pressure range studied up to 40 kbar. aip.orgaip.orgnih.gov Similarly, phase transitions are reported to be absent for NaSCN on heating or cooling or on pressure up to 4 GPa. nih.gov

Gas-Phase Structural Elucidation of Sodium Thiocyanate Species

Investigating the structure of sodium thiocyanate in the gas phase, particularly in the form of isolated molecules or small clusters, provides insights into intrinsic bonding preferences free from bulk effects. Studies using size-selected anion photoelectron spectroscopy and theoretical calculations have investigated NaSCN(H₂O)n⁻ and neutral NaSCN(H₂O)n clusters in the gas phase. nih.govacs.org

These studies indicate that Na-NCS type structures are dominant in the gas phase for both anionic and neutral NaSCN(H₂O)n clusters, rather than Na-SCN type structures. nih.govacs.org This suggests a preference for sodium coordination to the nitrogen atom of the thiocyanate anion in these gas-phase clusters. For NaSCN(H₂O)n⁻ anions, contact ion pair (CIP) and solvent-separated ion pair (SSIP) structures coexist for small values of n (n=2 and 3), with SSIP structures becoming dominant as the number of water molecules increases (n ≥ 4). nih.govacs.org In neutral NaSCN(H₂O)n clusters, CIP structures are dominant for n=1 to 6, and SSIP structures begin to appear at n=6. nih.govacs.org Theoretical studies have also predicted the existence of a four-membered ring monomer for gas-phase NaSCN and identified two types of minima on the potential energy surface of NaSCN dimers as potential building blocks of the crystal structure. acs.orgresearchgate.net

Solution-Phase Structural Investigations

The behavior and structure of sodium thiocyanate in solution are influenced by solvation and ion pairing.

Solvation Structures and Ion Pairing in Sodium Thiocyanate Solutions

In aqueous solutions, sodium thiocyanate dissociates into Na⁺ and SCN⁻ ions, which become solvated by water molecules. The hydration structure around the thiocyanate ion in concentrated aqueous solutions has been investigated using techniques like neutron diffraction. Studies on 10 mol% NaSCN solutions in D₂O indicated that approximately 1.8 ± 0.2 water molecules are coordinated to the SCN⁻ ion with an intermolecular distance of r(N···D) = 2.16 ± 0.02 Å, suggesting hydrogen bonding between the thiocyanate nitrogen and water molecules. oup.com Combined neutron and X-ray diffraction studies further suggested that the angle between the molecular axis of SCN⁻ and the hydrogen bond is around 120° in 10 and 20 mol% aqueous NaSCN solutions. oup.com

Ion pairing, the association of Na⁺ and SCN⁻ ions in solution, is also a significant aspect of the solution structure, particularly at higher concentrations. Atomistic modeling of aqueous NaSCN solutions suggests a strong attraction between Na⁺ cations and the nitrogen end of SCN⁻ at high salt concentrations, leading to the formation of larger and more closely packed ion clusters. acs.org Compared to potassium thiocyanate (KSCN) solutions, NaSCN solutions show a less pronounced tendency for ion pairing. acs.org Studies in non-aqueous solvents like glymes have also investigated ion pair formation. Infrared spectroscopy and theoretical methods have shown that in glyme-based electrolytes, the thiocyanate ion is mostly associated with the sodium cation, forming contact ion pairs. researchgate.netrsc.org

Spectroscopic Probes of Local Solvent Structure around Thiocyanate Anions

Spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, are valuable tools for probing the local environment and interactions of ions in solution, including the solvation structure around the thiocyanate anion. The vibrational modes of the thiocyanate ion, particularly the C-N stretch, are sensitive to its local environment and interactions with cations and solvent molecules. researchgate.net

Spectroscopic Analysis of Sodium Thiocyanate (e.g., UV-Vis, FTIR, Raman, NMR)

Spectroscopic techniques play a crucial role in elucidating the structure and properties of sodium thiocyanate (NaSCN) in various states, including solid crystals, solutions, and incorporated into other materials. These methods provide insights into vibrational modes, electronic transitions, and the local environment of atoms.

Fourier-Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in sodium thiocyanate. The thiocyanate ion (SCN⁻) exhibits a strong absorption band around 2066 cm⁻¹, corresponding to the out-of-phase stretch of the SCN anion. sdc.org.uk This peak is a characteristic marker for the presence of thiocyanate. In solutions, such as in tetrahydrofuran (B95107) (THF), the FTIR spectrum of sodium thiocyanate can reveal the presence of different species, including N-bonded ion pairs (around 2057 cm⁻¹) and dimers or quadrupoles (around 2043 cm⁻¹). osti.gov Tentative assignments have also been made for triple ions based on bands observed at higher wavenumbers (2074 cm⁻¹ in THF solutions). osti.gov FTIR analysis is also employed in the characterization of semi-organic crystals incorporating sodium thiocyanate, helping to confirm the presence of the thiocyanate functional group within the crystal structure. niscpr.res.inniscpr.res.inresearchpublish.com

Raman spectroscopy complements FTIR by providing information about different vibrational modes. Studies on aqueous and methanolic solutions of sodium thiocyanate have utilized Raman spectroscopy to investigate the ν(CN) and ν(CS) vibrations of the SCN⁻ ions as a function of the cation present and the solvent composition. nih.gov This technique can help to understand the presence of "free" thiocyanate ions, contact ion pairs, or solvent-separated pairs in solution. nih.gov Surface-enhanced Raman scattering (SERS) has been developed as a highly sensitive method for detecting sodium thiocyanate, with a characteristic Raman signal observed at 2126 cm⁻¹. mdpi.comresearchgate.netresearchgate.net This signal intensity has been shown to correlate with NaSCN concentration, allowing for quantitative analysis. mdpi.com

UV-Vis spectroscopy is primarily used to study electronic transitions. The UV absorption spectrum of aqueous sodium thiocyanate shows a charge-transfer-to-solvent (CTTS) band in the deep UV region, around 205 nm. pnas.org This absorption is related to the excitation of electrons from the thiocyanate anion to the surrounding solvent. UV-Vis spectroscopy is also applied in the characterization of semi-organic crystals containing sodium thiocyanate, where it helps to determine the optical quality and cutoff wavelength of the crystal. niscpr.res.inniscpr.res.in For instance, a semi-organic crystal of Sodium Thiocyanate Potassium Sulphate (STPS) showed high transparency in the visible region with a cutoff wavelength below 250 nm, making it suitable for nonlinear optical applications. niscpr.res.inniscpr.res.in

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local environment and dynamics of specific atomic nuclei. Solid-state NMR, including ¹H, ¹³C, and ²³Na MAS NMR, has been used to characterize sodium thiocyanate/poly(ethylene oxide) electrolytes. nih.gov These studies can provide insights into the morphology of the mixtures, the composition of different phases, and the dynamics of polymer chains. nih.gov ²³Na MAS spectra and 2D nutation experiments can identify different environments for sodium cations based on their quadrupolar interactions. nih.gov NMR studies have also been conducted on complexes involving sodium thiocyanate, such as with crown ethers, to investigate their structures in both solid and solution phases. cdnsciencepub.com

Here is a summary of spectroscopic findings for Sodium Thiocyanate:

| Spectroscopic Technique | Analyte State/System | Key Findings / Observed Features | Relevant Citations |

| FTIR | Solid NaSCN | Strong absorption at ~2066 cm⁻¹ (SCN⁻ stretch) | sdc.org.uk |

| FTIR | NaSCN in Tetrahydrofuran (THF) solutions | Bands for N-bonded ion pairs (~2057 cm⁻¹), dimers/quadrupoles (~2043 cm⁻¹), tentative triple ions (~2074 cm⁻¹) | osti.gov |

| FTIR | Semi-organic crystals with NaSCN | Confirmation of thiocyanate functional groups | niscpr.res.inniscpr.res.inresearchpublish.com |

| Raman | Aqueous and methanolic NaSCN solutions | ν(CN) and ν(CS) vibrations of SCN⁻, insights into ion pairing | nih.gov |

| SERS | Aqueous NaSCN, NaSCN in milk | Characteristic signal at 2126 cm⁻¹ | mdpi.comresearchgate.netresearchgate.net |

| UV-Vis | Aqueous NaSCN | CTTS absorption band in the deep UV (~205 nm) | pnas.org |

| UV-Vis | Semi-organic crystals with NaSCN | Determination of optical quality and cutoff wavelength (e.g., < 250 nm for STPS) | niscpr.res.inniscpr.res.in |

| NMR (Solid-state ¹H, ¹³C, ²³Na) | NaSCN/poly(ethylene oxide) electrolytes | Characterization of morphology, phase composition, polymer dynamics, Na⁺ environments | nih.gov |

| NMR | Sodium thiocyanate complex with Dibenzo-15-crown-5 ether | Structural studies in solid and solution phases | cdnsciencepub.com |

Characterization of Semi-Organic and Organic Ionic Crystals Incorporating Sodium Thiocyanate

Sodium thiocyanate is incorporated into semi-organic and organic ionic crystals to impart or enhance specific properties, particularly in the context of nonlinear optics (NLO) and ionic conductivity. Characterization of these crystals involves a combination of techniques to understand their structure, thermal stability, mechanical strength, and optical and electrical properties.

Semi-organic crystals, which combine organic and inorganic components, have gained attention for their versatile NLO applications. niscpr.res.inniscpr.res.in Sodium thiocyanate has been used in the synthesis of such crystals, including Sodium Thiocyanate Potassium Sulphate (STPS). niscpr.res.inniscpr.res.in Characterization of STPS crystals grown by methods like slow solvent evaporation includes techniques such as X-ray diffraction (XRD), FTIR spectroscopy, UV-Vis spectroscopy, scanning electron microscopy (SEM), and microhardness testing. niscpr.res.inniscpr.res.in XRD provides information about the crystal structure and atomic plane spacing. niscpr.res.inniscpr.res.in FTIR confirms the presence of functional groups, including the thiocyanate ion. niscpr.res.inniscpr.res.in UV-Vis spectroscopy assesses the optical quality and transparency, crucial for NLO applications. niscpr.res.inniscpr.res.in SEM helps detect material flaws, and microhardness testing verifies mechanical strength. niscpr.res.inniscpr.res.in STPS crystals, for example, have shown high optical quality with 100% transmittance in the visible region and a cutoff wavelength below 250 nm, making them suitable for second harmonic generation (SHG) applications. niscpr.res.inniscpr.res.in They also exhibit notable mechanical strength. niscpr.res.in

Organic ionic crystals (OICs) are another class of materials where sodium thiocyanate or the thiocyanate anion plays a role, particularly in the development of solid electrolytes. mdpi.comnii.ac.jp In the synthesis of novel adduct-type organic ionic crystals, such as [C₃mim][SCN·B(C₆F₅)₃], sodium thiocyanate can be used as a dopant to increase ionic conductivity. mdpi.comnii.ac.jp Characterization of these OICs involves techniques like single-crystal X-ray diffractometry (SCXRD) to determine the crystal structure and the nature of bonding, such as the coordinative B–N bond formed between the SCN anion and other components. mdpi.comnii.ac.jp Powder X-ray diffraction (PXRD) is used to confirm phase purity and study structural changes upon doping. mdpi.comnii.ac.jp Ionic conductivity measurements are essential to evaluate their performance as solid electrolytes. mdpi.comnii.ac.jp Studies have shown that doping with sodium thiocyanate can lead to a dramatic increase in the ionic conductivity of these organic ionic crystals. mdpi.comnii.ac.jp SCXRD data can also suggest that sodium ions occupy cationic sites or interstitial positions within the crystal lattice, facilitating ion diffusion. mdpi.comnii.ac.jp

Thiocyanate anions can also be incorporated into metal complexes to form crystals with interesting structural and optical properties. For instance, cobalt mercury thiocyanate single crystals, considered semi-organic materials with NLO properties, have been grown and characterized using techniques like SCXRD and FTIR. researchpublish.com SCXRD confirms the crystalline structure, while FTIR can show how the SCN⁻ ions bridge metal ions through coordination via both nitrogen and sulfur atoms. researchpublish.com

Characterization techniques for semi-organic and organic ionic crystals incorporating sodium thiocyanate or the thiocyanate anion:

| Characterization Technique | Purpose | Findings/Information Obtained | Relevant Citations |

| X-ray Diffraction (XRD) | Determine crystal structure, lattice parameters, phase purity | Crystal system, space group, unit cell dimensions, atomic arrangement, presence of phases | niscpr.res.inniscpr.res.inresearchpublish.commdpi.comnii.ac.jp |

| FTIR Spectroscopy | Identify functional groups | Confirmation of SCN⁻ presence, insights into bonding/coordination | niscpr.res.inniscpr.res.inresearchpublish.com |

| UV-Vis Spectroscopy | Assess optical properties | Transparency, cutoff wavelength, suitability for NLO applications | niscpr.res.inniscpr.res.in |

| Scanning Electron Microscopy (SEM) | Visualize surface morphology and detect flaws | Crystal shape, surface defects | niscpr.res.inniscpr.res.inrsc.org |

| Microhardness Testing | Evaluate mechanical strength | Hardness values | niscpr.res.inniscpr.res.in |

| Ionic Conductivity Measurement | Assess electrical properties (for ionic conductors) | Conductivity values, effect of doping | mdpi.comnii.ac.jp |

| Single-Crystal X-ray Diffractometry (SCXRD) | Detailed crystal structure determination at the atomic level | Precise atomic positions, bond lengths and angles, coordination environment, supramolecular interactions | researchpublish.commdpi.comnii.ac.jprsc.org |

| Powder X-ray Diffraction (PXRD) | Confirm phase purity and study bulk crystalline structure | Comparison of experimental and simulated patterns, phase transitions | mdpi.comnii.ac.jprsc.org |

Iv. Theoretical and Computational Studies of Sodium Thiocyanate

Quantum Chemical Calculations on Molecular and Crystal Structures

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the electronic structure, geometry, and stability of molecules and crystals. Applied to sodium thiocyanate (B1210189), these methods help elucidate the preferred arrangements of ions and the nature of chemical bonding.

Ab initio and Density Functional Theory (DFT) Approaches for Gas-Phase and Crystal-Phase Systems

Detailed theoretical studies employing sophisticated ab initio calculations, including MP2, QCISD, CCSD(T), and CBS-Q methods, have been conducted to investigate the gas-phase and crystal-phase structures of sodium thiocyanate. researchgate.netacs.org These calculations have predicted the existence of a four-membered ring monomer in the gas phase. researchgate.netacs.org For NaSCN dimers, various methods like HF, B3LYP, and MP2 have identified multiple minima on the potential energy surface, with two of these minima being recognized as key building blocks of the NaSCN crystal. researchgate.netacs.org

DFT calculations have also been utilized to study the structures of hydrated sodium thiocyanate clusters in the gas phase. researchgate.netacs.org These studies indicate that Na-NCS type structures are dominant over Na-SCN types in the gas phase for both anionic and neutral clusters. acs.org For anionic clusters, contact ion pairs (CIP) and solvent-separated ion pair (SSIP) structures coexist at certain hydration levels, with SSIP structures becoming dominant as the number of water molecules increases. acs.org In neutral clusters, CIP structures remain dominant up to a certain number of water molecules, with SSIP structures appearing at higher hydration levels. acs.org

Periodic DFT calculations have also been applied to study the adsorption of species like cyanate (B1221674) on metal surfaces, providing insights into adsorption energy, geometry, and vibrational frequencies, which can be relevant for understanding the interaction of thiocyanate in different environments. ua.es

Energetics and Conformations of Thiocyanate Species

Quantum chemical calculations provide valuable information about the energetics and preferred conformations of the thiocyanate ion (SCN⁻). Studies on thiocyanate-water clusters using methods like DFT (specifically the B3LYP functional with the 6-311++G** basis set) have characterized the energy landscapes and identified low-energy isomers. mdpi.comresearchgate.net These studies reveal that the weakly solvated thiocyanate ion often lies on the surface of water clusters, replacing water molecules along an edge of a water polyhedron. mdpi.comresearchgate.net The sulfur atom tends to occupy lower coordinated sites compared to the nitrogen atom. mdpi.comresearchgate.net

Comparison between empirical potentials and DFT calculations for thiocyanate-water clusters indicates that empirical potentials may overestimate the strength of the thiocyanate-water interaction, particularly O-H⋯S interactions. mdpi.comresearchgate.net Low-energy DFT structures often show lower coordination numbers for nitrogen and especially sulfur atoms than predicted by empirical potentials. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are essential for studying the dynamic behavior and interactions of sodium thiocyanate in solution, providing insights into solvation, ion association, and interfacial phenomena.

Solvation Dynamics and Ion Association in Sodium Thiocyanate Solutions

MD simulations have been widely used to investigate the solvation structure and ion pairing in sodium thiocyanate solutions. Studies using MD simulations have shown that in glyme-based sodium electrolytes, the thiocyanate anion is mostly associated with the sodium cation, forming contact ion pairs (CIPs) in various solutions. researchgate.netnih.gov The solvation structure and the extent of ion pairing can vary with salt concentration, with a transition from solvent-separated species to direct contact ion pairs observed as the concentration increases. acs.org Evidence for ion aggregation has also been presented at higher concentrations. acs.org

MD simulations, in conjunction with experimental techniques like infrared spectroscopy, have been used to characterize the structure and dynamics of sodium-glyme complexes, using the thiocyanate ion as a reporter. researchgate.netnih.gov These simulations can provide insights into the reorientational dynamics of the thiocyanate ion within ion pairs and the influence of the solvent on these dynamics. researchgate.netnih.gov

Computational studies characterizing charge-transfer-to-solvent (CTTS) states of aqueous thiocyanate anion using QM/MM ab initio molecular dynamics (AIMD) have shown that the local structure around solvated SCN⁻ is highly asymmetric. researchgate.net The solvation shell has been described as eggshell-like, with a larger radius around the sulfur end. researchgate.net

MD simulations have also been employed to study ion pairing dynamics, revealing a Marcus-like mechanism where water molecules rearrange to form an activated coordination state prior to ion pair dissociation or association. pnnl.gov

Interfacial Behavior of Thiocyanate in Aqueous Systems

The interfacial behavior of thiocyanate ions in aqueous systems has been a subject of computational investigation using MD simulations. Studies of the adsorption of thiocyanate ions at water-hydrophobe interfaces, such as water-toluene and water-decane, using computer simulations have revealed that the adsorption mechanism can differ significantly from that at the air-water interface. nih.gov For water-toluene and water-decane interfaces, the adsorption of SCN⁻ is primarily driven by an increase in entropy, with minimal enthalpic contribution. nih.gov This contrasts with the air-water interface, where a favorable enthalpy change is the main driving force against an unfavorable entropy change. nih.gov

MD simulations, combined with experimental techniques like vibrational sum frequency generation (VSFG) spectroscopy, have been used to study the interfacial structure of thiocyanate anions at charged interfaces at high ionic strengths. acs.orgresearchgate.netosti.gov These studies indicate that at low concentrations, thiocyanate ions are predominantly oriented with their sulfur end pointing towards charged surfactants. acs.orgresearchgate.netosti.gov However, at high concentrations (above 1 M), a new population of thiocyanate ions emerges with their sulfur end oriented towards the bulk liquid. acs.orgresearchgate.netosti.gov MD simulations support these experimental findings, demonstrating broader orientational distributions of interfacial anions at higher concentrations. osti.gov

MD simulations have also provided insights into the structure, thermodynamics, and dynamics of thiocyanate ion adsorption and transfer across interfaces like the water/toluene interface. nih.gov Simulations show a local minimum in the free energy profile near the interface, corresponding to an adsorption free energy in reasonable agreement with experiments. nih.gov These simulations also illustrate the role of water surface fluctuations in assisting the ion transfer process through the formation of finger-like structures. nih.gov

Computational Modeling of Thiocyanate Interactions with Molecular Systems (e.g., peptides, receptor analogs)

Computational modeling is a valuable tool for understanding the interactions of thiocyanate ions with biological and molecular systems, such as peptides and receptor analogs.

Computational procedures based on DFT approaches have been used to scrutinize the interaction of thiocyanate with polypeptide chains. researchgate.netnih.gov These studies support experimental findings that thiocyanate can directly interact with both polar and nonpolar groups of polypeptide chains. researchgate.netnih.gov The results indicate that thiocyanate can form hydrogen bonds through both its nitrogen and sulfur atoms and engage in strong van der Waals interactions with various groups in polypeptide chains, regardless of their polarity. nih.gov This ability of thiocyanate to interact with both polar and nonpolar regions is thought to contribute to its strong "salting in" effect and denaturant activity against globular proteins. researchgate.netnih.gov

Computational studies have also explored the interactions of thiocyanate ions with receptor analogs. For instance, MD simulations have been used to investigate the relative affinities of different anions, including thiocyanate, to synthetic receptors. acs.org These simulations can help elucidate where anions accumulate around the receptor and the types of interactions responsible for this accumulation, contributing to the understanding of how counterions impact binding processes. acs.org

V. Reaction Mechanisms and Kinetics Involving Sodium Thiocyanate

Fundamental Reaction Pathways of the Thiocyanate (B1210189) Ion

The thiocyanate ion participates in a variety of fundamental reaction pathways, including nucleophilic substitution, electrophilic thiocyanation, and free radical processes.

Nucleophilic Substitution Reactions Mediated by Thiocyanate

As a nucleophile, the thiocyanate ion can displace leaving groups in various substrates. In reactions with saturated carbon atoms, such as alkyl halides, the thiocyanate ion can yield both alkyl thiocyanates (R-SCN) and alkyl isothiocyanates (R-NCS) researchgate.netpublish.csiro.au. The formation of these linkage isomers is a classic example of ambident nucleophilicity. The kinetic product is often the thiocyanate (S-attack), while the thermodynamic product can be the isothiocyanate (N-attack), especially under conditions that allow for isomerization researchgate.net.

For instance, the reaction of alkyl halides (RX) with thiocyanate can be represented generally as:

RX + SCN⁻ → RSCN + X⁻ (S-attack) RX + SCN⁻ → RNCS + X⁻ (N-attack)

The ratio of alkyl thiocyanate to alkyl isothiocyanate product can vary significantly depending on the reaction conditions and the specific alkyl halide used publish.csiro.au.

In aromatic systems, the thiocyanate ion can undergo aromatic nucleophilic substitution (SNAr) reactions, particularly with activated aromatic halides (those bearing electron-withdrawing groups) publish.csiro.aupublish.csiro.au. Studies have investigated the sulfur/nitrogen reactivity ratios in these SNAr reactions, revealing differences compared to SN2 reactions at saturated carbon centers publish.csiro.aupublish.csiro.au. For example, the reaction of thiocyanate ion with nitro-substituted aryl halides can lead to the formation of aryl thiocyanates publish.csiro.au.

Electrophilic Thiocyanation Mechanisms

Electrophilic thiocyanation involves the introduction of the thiocyanate group onto a substrate, typically an electron-rich aromatic or heteroaromatic compound, via an electrophilic species formally derived from the thiocyanate moiety (such as SCN⁺) mdpi.comresearchgate.net. This often requires the in situ generation of an electrophilic thiocyanating agent from the thiocyanate anion using an oxidant mdpi.comresearchgate.netresearchgate.net.

A common approach involves the oxidation of the thiocyanate anion to generate an SCN⁺ equivalent or related electrophilic species mdpi.comsemanticscholar.org. This electrophile then reacts with the electron-rich substrate, followed by proton abstraction mdpi.comsemanticscholar.org. For example, N-thiocyanatosuccinimide (NTS), generated from N-bromosuccinimide and a thiocyanate salt, can act as an electrophilic thiocyanate precursor in the thiocyanation of anilines mdpi.comsemanticscholar.org. The mechanism involves the attack of the activated aromatic ring (nucleophile) on the electrophilic thiocyanating agent semanticscholar.org.

Another proposed mechanism involves the oxidation of the substrate to form a radical cation, which is then attacked by the thiocyanate anion mdpi.comsemanticscholar.org.

Free Radical Thiocyanation Processes

Thiocyanate can also participate in reactions proceeding via free radical mechanisms. These processes often involve the generation of a thiocyanate radical (SCN•) mdpi.comacs.org. The thiocyanate radical can be generated by the oxidation of the thiocyanate anion, for example, using oxidants like sodium persulfate acs.org or through electrochemical oxidation mdpi.comresearchgate.net.

Once generated, the thiocyanate radical can add to unsaturated systems like alkenes and alkynes, leading to the formation of carbon-centered radicals that can subsequently react further to yield thiocyanated products mdpi.comacs.orgresearchgate.net. For instance, the dithiocyanation of alkynes and alkenes can occur via a radical pathway initiated by the oxidation of thiocyanate anion to the SCN radical acs.org.

A plausible mechanism for radical dithiocyanation of an alkyne using an oxidant like Na₂S₂O₈ involves the initial generation of the SCN radical. This radical adds to the alkyne, forming a vinyl radical intermediate. This intermediate can then be oxidized to a carbocation, which subsequently reacts with a thiocyanate anion to form the dithiocyanated product acs.org.

Oxidation-Reduction Chemistry of Thiocyanate

Oxidation by Peroxygen Compounds (e.g., Hydrogen Peroxide, Peroxomonosulfate)

Peroxygen compounds like hydrogen peroxide (H₂O₂) and peroxomonosulfate (HSO₅⁻) are known to oxidize the thiocyanate ion. The oxidation of thiocyanate by hydrogen peroxide is an important reaction, particularly in biological systems where it is catalyzed by peroxidases to produce hypothiocyanite (B1210458) (OSCN⁻), an antimicrobial species acs.orgnih.govnih.govnih.govnih.gov.

The reaction between thiocyanate and hydrogen peroxide can lead to various products depending on the pH. In the range of pH 4-12, the products include sulfate (B86663), cyanate (B1221674) (OCN⁻), ammonia (B1221849), and carbonate uq.edu.au. The reaction in this pH range has been reported to be first order in both thiocyanate and hydrogen peroxide concentrations and independent of hydrogen ion concentration uq.edu.au. The rate-determining step is suggested to be the direct electrophilic reaction of molecular hydrogen peroxide with the thiocyanate ion uq.edu.au.

Research on the kinetics of this reaction has provided rate constants. For example, at 25°C and zero ionic strength, the rate constant for the oxidation of thiocyanate by excess hydrogen peroxide in the pH range of 6-8 was found to be 3.6 x 10⁻⁴ min⁻¹, with the reaction being zero order with respect to thiocyanate and first order with respect to hydrogen peroxide nih.gov.

The oxidation of thiocyanate by peroxomonosulfate (HSO₅⁻) has also been extensively studied. This reaction can yield a mixture of products, including sulfate, cyanide (CN⁻), cyanate, and sulfur dicyanide ((SCN)₂) publish.csiro.aupublish.csiro.auresearchgate.net. The proportions of these products are dependent on pH and the ratio of reactant concentrations publish.csiro.aupublish.csiro.auresearchgate.net.

Mechanistic investigations suggest the involvement of intermediates such as hypothiocyanous acid (HOSCN) and thiocyanogen (B1223195) ((SCN)₂) publish.csiro.au. At low pH, the reaction can be fast and lead to cyanide and sulfate researchgate.net. The kinetics of the reaction with peroxomonosulfate are complex and can show different dependencies on reactant concentrations and pH in different pH regions publish.csiro.auresearchgate.net. Studies have indicated that the oxidation of SCN⁻ by HSO₅⁻ is likely to proceed via 2-electron transfer steps rather than 1-electron transfer acs.orgnih.govacs.org.

Mechanisms of Thiocyanate Oxidation in Aqueous Media

The oxidation of thiocyanate in aqueous media can proceed through various mechanisms depending on the oxidizing agent and conditions. Generally, the oxidation of thiocyanate inevitably produces hydrogen sulfate (HSO₄⁻) or sulfate wikipedia.org. The other product is typically cyanide in acidic conditions, often with sulfur dicyanide as a byproduct, while in neutral and basic solutions, cyanate is formed wikipedia.orgpublish.csiro.au.

The oxidation can involve direct reaction with the oxidant or can be mediated by enzymes like peroxidases acs.orgnih.govnih.govnih.govnih.gov. Enzymatic oxidation by peroxidases in the presence of hydrogen peroxide primarily leads to the formation of hypothiocyanite (OSCN⁻) acs.orgnih.govnih.govnih.govnih.gov. Hypothiocyanite itself can undergo further oxidation acs.orgnih.gov.

In non-enzymatic aqueous oxidation, intermediates such as hypothiocyanous acid (HOSCN) are often postulated wikipedia.orgpublish.csiro.au. HOSCN is relatively unstable and can disproportionate into thiocyanate, sulfate, sulfite (B76179), cyanide, and cyanate nih.gov. Thiocyanogen ((SCN)₂) can also be formed as an intermediate or byproduct in some oxidation processes publish.csiro.aupublish.csiro.au.

The kinetics of thiocyanate oxidation are influenced by pH, temperature, and the concentrations of reactants and potential catalysts publish.csiro.auuq.edu.aunih.govpublish.csiro.auajol.infowilliams.edursc.org. For example, the rate of oxidation by peroxomonosulfate shows a complex dependence on pH, with a minimum rate observed at a specific pH publish.csiro.au. The reaction between cyanide and thiosulfate (B1220275) in aqueous media can also lead to the formation of thiocyanate, and the kinetics of this reaction have been studied under various conditions iaea.orgresearchgate.net.

Table 1: Selected Kinetic Parameters for Thiocyanate Oxidation Reactions

| Reactants | pH Range | Rate Law | Rate Constant (Temperature) | Reference |

| SCN⁻ + H₂O₂ | 4-12 | First order in SCN⁻ and H₂O₂; pH independent | k = 4.0 × 10⁸ exp (– 15500/RT) L mol⁻¹ min⁻¹ (20-50°C) | uq.edu.au |

| SCN⁻ + excess H₂O₂ | 6-8 | Zero order in SCN⁻; First order in H₂O₂ | k = 3.6 × 10⁻⁴ min⁻¹ (25°C, zero ionic strength) | nih.gov |

| SCN⁻ + HSO₅⁻ | 6-7.6 | Second order (overall) | Rate constant independent of pH | publish.csiro.au |

| SCN⁻ + HSO₅⁻ | 6.5-13.5 | Multi-step reaction involving OSCN⁻ intermediate | k₁ᴴ = 2.0 × 10² M⁻¹ s⁻¹ (pH 6.89) for SCN⁻ oxidation | acs.orgnih.gov |

| OSCN⁻ + HSO₅⁻ | 6.5-13.5 | k₂ᴴ = 3.3 × 10³ M⁻¹ s⁻¹ (pH 6.89) for OSCN⁻ oxidation | acs.orgnih.gov | |

| Fe³⁺ + SCN⁻ | Aqueous solution | d[FeSCN²⁺]/dt = k₁[Fe³⁺][SCN⁻] + k₂[Fe³⁺][SCN⁻]/[H⁺] | k₁ = 127 ± 10 M⁻¹ s⁻¹, k₂ = 20.2 ± 2 s⁻¹ (25°C, ionic strength 0.40) | williams.edu |

Note: Kinetic parameters can be highly dependent on specific reaction conditions, including temperature, ionic strength, and the presence of catalysts or buffers.

Catalytic Roles of Sodium Thiocyanate and Thiocyanate Complexes

Sodium thiocyanate and its corresponding thiocyanate anion can participate in catalytic processes, either directly or as ligands in transition metal complexes.

Thiocyanate as a Ligand in Transition Metal Catalysis

The thiocyanate anion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to metal centers through either the nitrogen atom (forming an isothiocyanate, M-NCS) or the sulfur atom (forming a thiocyanate, M-SCN). purdue.edulibretexts.orgwikipedia.org This versatility in coordination modes allows thiocyanate to form a diverse range of transition metal complexes with varying structures, electronic, and catalytic properties. researchgate.netacs.org

Hard metal cations, according to the Hard Soft Acid Base (HSAB) theory, tend to form N-bonded isothiocyanate complexes, while soft metal cations prefer to form S-bonded thiocyanate complexes. wikipedia.orgrsc.org For instance, first-row transition metals often bind thiocyanate through the nitrogen atom, as seen in octahedral complexes like [M(NCS)₆]ᶻ⁻ where M can be Cr(III), Fe(III), Ni(II), among others. wikipedia.org Copper(I), being a soft acid, tends to coordinate through the sulfur atom. rsc.org The coordination mode can influence the catalytic activity of the resulting complex. researchgate.netacs.org

Transition metal thiocyanate complexes have been explored as catalysts in various reactions. For example, inorganic metal thiocyanates are being investigated as catalysts for reactions such as organophosphate hydrolysis and water photo-oxidation, utilizing complexes like the perovskitoid M[Pt(SCN)₆]. nih.govacs.org Tin(II) isothiocyanate (Sn(NCS)₂) has also been used in the formation of polyurethane foam. nih.govacs.org Schiff-base metal(II) complexes with ammonium (B1175870) thiocyanate have been shown to catalyze the regioselective ring-opening of 1,2-epoxyethanes to produce 2-hydroxyethyl thiocyanates under mild conditions. oup.com

The coordination of SCN⁻ to solid surfaces can also modify their electronic and geometric properties, potentially benefiting the design of heterogeneous catalysts. researchgate.netacs.org For instance, SCN⁻ coordination has been shown to improve the conductivity of β-Ni(OH)₂, suggesting its potential utility in electrocatalysis. researchgate.netacs.org

Thiocyanate also plays a role in certain enzymatic processes as a substrate. For example, thiocyanate dehydrogenases, a family of copper-containing enzymes found in some sulfur-oxidizing bacteria, catalyze the conversion of thiocyanate into cyanate or carbonyl sulfide (B99878). wikipedia.orgnih.govwikipedia.org These enzymes utilize a unique three-copper active site, and the catalytic mechanism involves significant conformational changes and the activation of a water molecule. nih.gov Structures of enzyme complexes with inhibitors and substrate analogs, combined with quantum chemical calculations, help elucidate the role of copper ions and refine the molecular mechanism of this enzymatic catalysis. nih.gov

Role in Polymerization Processes

Sodium thiocyanate and thiocyanates can act as initiators or play a role in the polymerization of various monomers. Concentrated aqueous solutions of sodium thiocyanate have been used as solvents for the homogeneous polymerization of acrylonitrile (B1666552), particularly in the production of polyacrylonitrile (B21495) (PAN) for carbon fibers. igtpan.com This process allows the polymer to remain dissolved in the solvent, facilitating direct spinning. igtpan.com

Certain ionic liquids containing the thiocyanate anion, such as 1-butyl-3-methylimidazolium thiocyanate and 1-ethyl-3-methylimidazolium (B1214524) thiocyanate, have been demonstrated to act as initiators for the radical polymerization of vinyl monomers like methyl methacrylate, methyl acrylate, ethyl acrylate, and butyl acrylate. tandfonline.comtandfonline.com This initiating ability is considered unique and differs from traditional radical polymerization. tandfonline.comtandfonline.com

Thiocyanates have also been successfully employed as transferable groups in Atom Transfer Radical Polymerization (ATRP) of acrylates and styrenes. cmu.eduacs.org This highlights their utility in controlled polymerization techniques, allowing for better control over polymer molecular weight and distribution. cmu.edu

Isomerization Phenomena of Thiocyanate Derivatives

Isomerization phenomena involving thiocyanate derivatives primarily revolve around linkage isomerism and the interconversion between organic thiocyanates (R-SCN) and isothiocyanates (R-NCS).

Linkage isomerism occurs in coordination compounds containing ambidentate ligands like thiocyanate, where the ligand can bond to the metal center through different atoms. purdue.edulibretexts.orgwikipedia.org For thiocyanate, this means bonding through either the sulfur or the nitrogen atom, leading to distinct isomers with potentially different physical and chemical properties. purdue.edulibretexts.org For example, violet-colored [(NH₃)₅Co-SCN]²⁺ and orange-colored [(NH₃)₅Co-NCS]²⁺ are linkage isomers. wikipedia.org The isomerization between the S-bonded (thiocyanate) and N-bonded (isothiocyanate) forms can occur, sometimes through intramolecular rearrangement. wikipedia.org

In organic chemistry, the isomerization of organic thiocyanates (R-SCN) to the corresponding isothiocyanates (R-NCS) is a known phenomenon. wikipedia.orgchempap.orgmdpi.com This rearrangement has been studied kinetically and mechanistically. chempap.org Allyl and benzyl (B1604629) substituted thiocyanates are known to isomerize more readily than saturated alkyl thiocyanates upon heating. chempap.orggoogle.com The isomerization of allyl thiocyanate to allyl isothiocyanate is a well-known example, which can occur via a researchgate.netresearchgate.net-sigmatropic rearrangement involving a six-membered ring transition state. chempap.orgmdpi.comresearchgate.net

The isomerization of lower alkyl thiocyanates is generally more difficult and has historically required heating in the liquid phase under pressure at elevated temperatures for extended periods. google.com However, catalytic methods have been developed for the vapor-phase isomerization of alkyl thiocyanates to isothiocyanates at temperatures ranging from 200 to 400°C or higher, utilizing isomerization catalysts such as cadmium iodide supported on a porous solid carrier or silica (B1680970) gel. google.com

Acyl thiocyanates are generally unstable and tend to isomerize to acyl isothiocyanates, a reaction catalyzed by excess thiocyanate ion. wikipedia.orgresearchgate.net The barriers for rearrangement to isothiocyanates have been calculated for various thiocyanate derivatives, indicating that alkoxycarbonyl-, (alkylthio)carbonyl-, and carbamoyl (B1232498) thiocyanates have higher barriers compared to thioacyl thiocyanate derivatives. researchgate.net

Vi. Advanced Applications of Sodium Thiocyanate in Materials Science and Industrial Chemistry

Role in Polymer and Fiber Technology

In the realm of polymer science, sodium thiocyanate (B1210189) is instrumental, particularly in the manufacturing of synthetic fibers and the creation of specialized polymers. It functions both as a unique solvent and as a key reagent in polymerization processes.

Sodium thiocyanate is a crucial raw material in the production of acrylic fibers, which are valued for their chemical resistance, wear resistance, and thermal insulation. anhaochemical.com Its primary role is as a solvent in the wet spinning process for polyacrylonitrile (B21495) (PAN), the polymer that forms the basis of acrylic fibers. anhaochemical.comtextilepad.comfree.fr

The wet spinning process begins by dissolving the PAN polymer in a suitable solvent to create a viscous solution known as a "spinning dope". epa.gov Concentrated aqueous solutions of sodium thiocyanate are highly effective in dissolving the otherwise intractable PAN polymer. igtpan.comgoogle.comigtpan.com A typical spinning composition may contain between 12.5% and 16% polymer by weight dissolved in an aqueous solution containing 38% to 45% sodium thiocyanate. google.com This spinning dope (B7801613) is then extruded through a spinneret with numerous small orifices into a coagulation bath. epa.gov This bath often contains a dilute aqueous solution of sodium thiocyanate (e.g., 10-15% salt content), which causes the polymer to precipitate and form solid filaments. epa.govgoogle.com These filaments are subsequently drawn, washed, dried, and crimped to produce the final acrylic fiber. textilepad.com The wet spinning method, utilizing solvents like sodium thiocyanate, is the most widely used technology for producing acrylic fibers, accounting for the majority of global production. textilepad.comigtpan.com

Comparison of Solvents in Acrylic Fiber Spinning

| Spinning Process | Solvent Type | Common Examples | Key Characteristics |

|---|---|---|---|

| Wet Spinning | Inorganic Salt Solution | Sodium Thiocyanate (NaSCN) , Zinc Chloride (ZnCl₂) | Effective for dissolving PAN; process involves coagulation in an aqueous bath. epa.govigtpan.com |

| Organic Solvent | Dimethylformamide (DMF), Dimethylacetamide (DMAc), Dimethylsulfoxide (DMSO) | Also used in wet spinning; requires solvent recovery. igtpan.com | |

| Dry Spinning | Organic Solvent | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Solvent is evaporated in heated air; inorganic salts like NaSCN are not suitable for this process. epa.govigtpan.com |

Beyond its role as a solvent, sodium thiocyanate also functions as a reagent in the synthesis of various specialty polymers. It is used in solution polymerization processes where it acts as the reaction medium for producing polyacrylonitrile, particularly for precursor fibers used in carbon fiber manufacturing. igtpan.com A key advantage of this method is that the resulting polymer remains dissolved in the solvent, allowing the solution to be spun directly, which eliminates steps like filtration and drying that are necessary in suspension polymerization. igtpan.com

Sodium thiocyanate is also a precursor for synthesizing other compounds used in polymer and chemical industries. wikipedia.orgchemicalbook.com It is employed to convert alkyl halides into the corresponding alkylthiocyanates and serves as a starting material for producing thiourea (B124793) and isothiocyanates, which are important in the synthesis of pharmaceuticals, pesticides, and dyes. anhaochemical.comwikipedia.orgchemicalbook.com Research has also demonstrated its use as a solvent for the radical polymerization of copolymers like poly(acrylonitrile-co-vinyl acetate). rsc.org Furthermore, it can act as a common solvent to create blended materials, such as miscible blend fibers of polyacrylonitrile and water-soluble chitosan (B1678972) derivatives, which exhibit enhanced properties like dyeability with acid dyes. researchgate.net

Role of Sodium Thiocyanate in Specialty Polymer Synthesis

| Application | Function of Sodium Thiocyanate | Resulting Product/Process | Reference |

|---|---|---|---|

| Solution Polymerization | Solvent/Reaction Medium | Polyacrylonitrile (PAN) for carbon fiber precursors. | igtpan.com |

| Chemical Synthesis | Precursor/Reagent | Alkylthiocyanates, thiourea, isothiocyanates. | anhaochemical.comwikipedia.org |

| Copolymer Synthesis | Solvent | Branched Poly(acrylonitrile-co-vinyl acetate). | rsc.org |

| Polymer Blending | Common Solvent | PAN/Chitosan derivative blend fibers with enhanced dyeability. | researchgate.net |

Applications in Metal Processing and Surface Chemistry

Sodium thiocyanate plays a multifaceted role in metallurgy and surface chemistry, where it is utilized for its ability to inhibit corrosion, act as a flotation agent for mineral separation, and enhance the quality of metal finishing and plating processes.

Sodium thiocyanate is an effective corrosion inhibitor, particularly for mild steel and other metals in acidic environments. standardchemicals.com.auresearchgate.netbisleyinternational.com The primary mechanism involves the adsorption of the thiocyanate ion (SCN⁻) onto the metal surface, forming a protective layer that shields the metal from corrosive agents. standardchemicals.com.au This protective film acts as a barrier, slowing down the electrochemical reactions that cause corrosion.

Research indicates that sodium thiocyanate can function as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of thiocyanate ions on the metal surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net In some formulations, sodium thiocyanate is used as part of a synergistic mixture with other compounds, such as mercaptobenzothiazole or alicyclic amines, to enhance its inhibitive effects. google.com This formation of a passive, non-reactive surface layer is a key aspect of its protective action against oxidation and rust. standardchemicals.com.auwikipedia.org

In the mining industry, froth flotation is a critical process used to separate valuable minerals from gangue (waste rock) based on differences in their surface hydrophobicity. wikipedia.org Sodium thiocyanate is used as a flotation reagent, where it can function as either a collector or a depressant depending on the specific mineral and conditions. standardchemicals.com.au

As a collector, sodium thiocyanate adsorbs onto the surface of specific mineral particles, increasing their hydrophobicity. standardchemicals.com.au This makes the mineral particles more likely to attach to air bubbles in the flotation cell and rise to the surface in a froth, which is then collected. standardchemicals.com.au This application is particularly effective for the separation of sulfide (B99878) minerals, including those of copper, lead, and zinc, as well as for precious metals like gold and silver. standardchemicals.com.au Conversely, it can also be used as a depressant, where it selectively adsorbs to certain minerals to increase their hydrophilicity, preventing them from floating and allowing for their separation from the desired minerals. standardchemicals.com.auissuu.com For instance, thiocyanates have been used in conjunction with reagents like thiourea to selectively float lead minerals while depressing zinc minerals. google.com

Sodium Thiocyanate in Mineral Flotation

| Mineral Type | Role of Sodium Thiocyanate | Mechanism of Action | Reference |

|---|---|---|---|

| Sulfide Ores (Copper, Lead, Zinc) | Collector | Adsorbs on mineral surface, increasing hydrophobicity to promote flotation. | standardchemicals.com.au |

| Gold and Silver Ores | Collector | Enhances hydrophobicity for attachment to air bubbles. | standardchemicals.com.au |

| Complex Sulfide Ores (e.g., Lead-Zinc) | Depressant (for Zinc) | Selectively inhibits the flotation of certain minerals to allow for separation. | standardchemicals.com.augoogle.com |

| Nickel Ores | Activator/Collector (with Thiourea) | Used in specific reagent combinations to float nickel minerals. | google.com |

Sodium thiocyanate is widely used as an additive in electroplating and metal finishing to improve the quality and durability of coatings. riverlandtrading.comemsaquimica.com One of its functions is to help remove unwanted oxides and scale from metal surfaces before the plating process, ensuring better adhesion of the subsequent coating. riverlandtrading.com

In electroplating baths, sodium thiocyanate acts as a complexing agent and performance enhancer. anhaochemical.com For instance, in copper electroplating, its addition can help prevent the hydrolysis of copper ions, resulting in a smoother, more uniform plated layer with fewer defects like pinholes and pitting. anhaochemical.com It is also used in the plating of precious metals, such as gold and silver, where it contributes to improved luster and wear resistance of the final product. anhaochemical.com Specific formulations for electroplating baths may include sodium thiocyanate or its derivatives; for example, baths for copper deposition can contain cuprous thiocyanate and an alkali metal cyanide google.com, while others for black alloy deposition may include ammonium (B1175870) thiocyanate as a source of the SCN⁻ ion. googleapis.com Its ability to promote better coating uniformity and enhance corrosion resistance makes it a valuable component in the metal finishing industry. anhaochemical.com

Development of Novel Materials Using Sodium Thiocyanate

The inherent chemical characteristics of sodium thiocyanate make it a valuable precursor and component in the synthesis of new materials with tailored properties. Its contributions are particularly notable in the fields of nonlinear optics and ionic conductivity.

Semi-organic nonlinear optical (NLO) materials, which combine the high optical nonlinearity of organic molecules with the favorable mechanical and thermal properties of inorganic compounds, are crucial for applications in laser technology, optical communication, and electro-optic modulation. bisley.biz Sodium thiocyanate has been utilized in the development of novel semi-organic NLO crystals, demonstrating significant potential for these high-tech applications.

A notable example is the development of Sodium Thiocyanate Potassium Sulphate (STPS), a semi-organic NLO material. bisley.biz Synthesized through the slow evaporation method, STPS crystals exhibit properties that make them suitable for second harmonic generation (SHG), a key NLO phenomenon. bisley.biz The thiocyanate (SCN⁻) ligand plays a critical role in the NLO response of many organometallic and semi-organic crystals. standardchemicals.com.auopenpr.com The combination of the inorganic host with the organic thiocyanate component leads to materials with enhanced stability and optical performance compared to purely organic or inorganic crystals. bisley.bizbisleyinternational.com

Research findings on STPS crystals highlight their superior characteristics. bisley.biz Characterization using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and UV-Vis spectroscopy has confirmed the successful synthesis and high quality of these crystals. bisley.biz The material demonstrates excellent optical transparency in the visible region and possesses significant mechanical strength, which are critical attributes for practical NLO devices. bisley.biz

Table 1: Properties of Sodium Thiocyanate Potassium Sulphate (STPS) NLO Crystal

| Property | Value | Significance |

|---|---|---|

| Microhardness | 30.01 | Indicates significant mechanical strength. bisley.biz |

| Optical Transmittance | ~100% in the visible region | High optical quality suitable for photonic applications. bisley.biz |

| UV Cutoff Wavelength | < 250 nm | Makes it suitable for second harmonic generation (SHG). bisley.biz |

Sodium thiocyanate also plays a crucial role in the development of organic ionic crystals (OICs) with solid-state ionic conductivity. These materials are of great interest for applications in solid electrolytes for batteries and other electrochemical devices.

A key research advancement involves the synthesis of an adduct-type organic ionic crystal, [C3mim][SCN·B(C6F5)3], derived from a thiocyanate-based ionic liquid and a bulky Lewis acid, B(C6F5)3. ctfassets.net This novel crystal exhibits inherent ionic conductivity. ctfassets.net

Crucially, studies have shown that doping this OIC with sodium thiocyanate and B(C6F5)3 leads to a dramatic increase in its ionic conductivity. ctfassets.net The introduction of sodium ions into the crystal lattice is believed to create additional charge carriers or occupy interstitial positions, thereby facilitating ion diffusion through the crystal structure. ctfassets.net This finding underscores the potential of using sodium thiocyanate as a dopant to enhance the performance of solid-state ion conductors, paving the way for the development of innovative solid electrolytes. ctfassets.net

Table 2: Effect of Sodium Thiocyanate Doping on Ionic Conductivity of an Organic Ionic Crystal

| Material | Doping Level (molar equivalents of NaSCN) | Resulting Ionic Conductivity |

|---|---|---|

| [C3mim][SCN·B(C6F5)3] (Undoped) | 0 | Base ionic conductivity |

| [C3mim][SCN·B(C6F5)3] (Doped) | 0.1 | Increased ionic conductivity compared to undoped crystal. ctfassets.net |

| [C3mim][SCN·B(C6F5)3] (Doped) | 0.2 | Further increased ionic conductivity. ctfassets.net |

Applications in Dyeing and Pigment Production

In the textile industry, sodium thiocyanate serves as a vital dyeing auxiliary, contributing to the quality and vibrancy of colored fabrics. bisleyinternational.comfnatchem.com It is particularly effective in the dyeing of synthetic fibers, such as acrylonitrile (B1666552) fibers, where it acts as a solvent and intermediate. emsaquimica.com

Its primary roles in dyeing and printing processes include:

Fixing Agent: Sodium thiocyanate helps to fix colors to the fabric, enhancing the bond between the dye and the fibers. This results in improved color fastness, making the colors less likely to fade after washing. fnatchem.comriverlandtrading.com

Complexing Agent: It can act as a complexing agent, which improves the uptake of dye by the textile fibers. riverlandtrading.com

Anti-setting Agent: During the dyeing of wool, fabrics can undergo a process known as setting, which can permanently crease the material. Sodium thiocyanate can be used as an anti-setting agent in the dyebath to control and prevent this issue, particularly at acidic pH levels (pH 3 and 5). researchgate.net

Precursor in Synthesis: Beyond its direct application in the dyeing process, sodium thiocyanate is a versatile reagent used in the synthesis of various dyes and pigments. bisleyinternational.com The thiocyanate group is a useful building block in the chemical construction of specific colorant molecules. rsc.org

The use of sodium thiocyanate as a dyeing and printing aid allows for the creation of a wide array of hues, including shades of green and blue. bisley.bizbisleyinternational.com

Cement and Construction Chemical Applications